(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide
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Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel protocol for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .Molecular Structure Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . The structure of imidazo[1,2-a]pyridines allows for a wide range of functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Future Directions
Properties
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19(2)10-5-7-17(22)21(15-8-9-15)13-14-12-20-11-4-3-6-16(20)18-14/h3-7,11-12,15H,8-10,13H2,1-2H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKRCHALIJYBV-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CC1=CN2C=CC=CC2=N1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CC1=CN2C=CC=CC2=N1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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